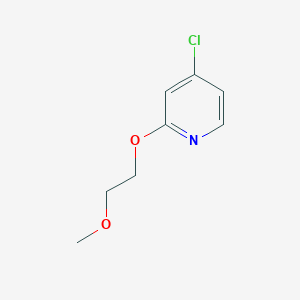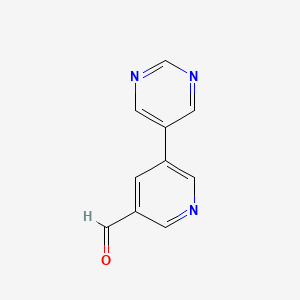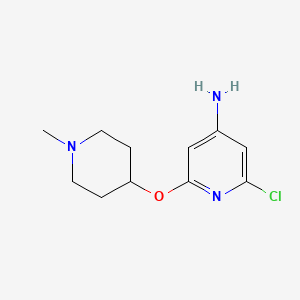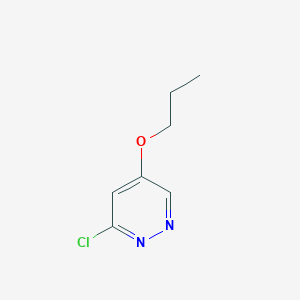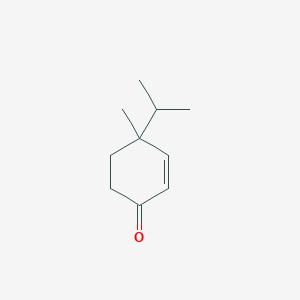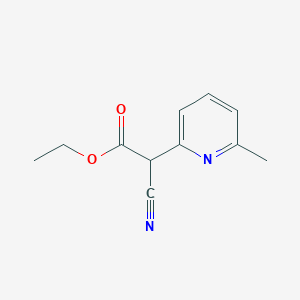
Fmoc-2-Methoxy-D-Phenylalanine
Descripción general
Descripción
Fmoc-2-Methoxy-D-Phenylalanine is a derivative of D-Phenylalanine . It has a molecular formula of C25H23NO5 and a molecular weight of 417.46 . The IUPAC name for this compound is ®-2- ((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3- (2-methoxyphenyl)propanoic acid .
Synthesis Analysis
The synthesis of Fmoc-2-Methoxy-D-Phenylalanine involves multiple steps . One method involves the use of physical and thermal stimuli for solubilizing FmocF above the critical concentration to induce gel formation . Another method involves a C-H Activation methodology developed by Jin-Quan Yu and coworkers .Molecular Structure Analysis
The molecular structure of Fmoc-2-Methoxy-D-Phenylalanine consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a phenylalanine group, and a methoxy group . The Fmoc group provides protection for the amino group during peptide synthesis .Chemical Reactions Analysis
Fmoc-2-Methoxy-D-Phenylalanine can undergo various chemical reactions. For instance, it can form a hydrogel under certain conditions . The formation of this hydrogel involves the self-assembly of the Fmoc-2-Methoxy-D-Phenylalanine molecules .Physical And Chemical Properties Analysis
Fmoc-2-Methoxy-D-Phenylalanine has a molecular weight of 417.45400 . Its exact mass is 417.15800 . The compound has a LogP value of 4.43400, indicating its lipophilicity .Mecanismo De Acción
The mechanism of action of Fmoc-2-Methoxy-D-Phenylalanine involves the self-assembly of the molecules to form a hydrogel . This process is governed by multiple factors including the role of the Fmoc group, the phenylalanine covalent linkage, the flexibility of the phenylalanine side chain, pH, and buffer ions .
Safety and Hazards
Fmoc-2-Methoxy-D-Phenylalanine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and ensuring adequate ventilation are recommended when handling this compound .
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-23-13-7-2-8-16(23)14-22(24(27)28)26-25(29)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCSNZJHURMDMO-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745228 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methoxy-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170642-30-5 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methoxy-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



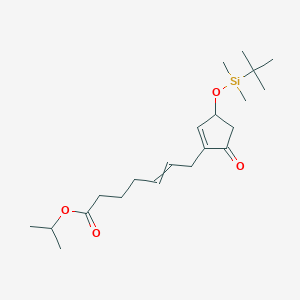


![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carbonitrile hydrochloride](/img/structure/B1510599.png)

